molecular formula C27H23N7O B1684302 N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide CAS No. 1020149-73-8

N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide

Cat. No. B1684302
M. Wt: 461.5 g/mol
InChI Key: QSYLKMKIVWJAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions necessary for these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

DNA Methylation Inhibition

N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide, known as SGI-1027, has been identified as a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B. This compound and its derivatives are significant for their ability to interact with substrates and proteins, influencing DNA methylation processes. These interactions have implications for gene expression and are particularly relevant in cancer research, as they can induce re-expression of silenced genes in leukemia cells (Rilova et al., 2014).

Anticancer Properties

Several derivatives of this compound have demonstrated significant anticancer properties. For instance, specific analogs have shown potent anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These findings are supported by molecular docking studies that indicate good binding affinity with proteins involved in cancer progression (Parveen et al., 2017).

Antimycobacterial Activity

Research has also explored the antimycobacterial potential of N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide derivatives. These compounds have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Raval et al., 2011).

Supramolecular Reagents

In the field of supramolecular chemistry, derivatives of this compound have been synthesized and characterized, highlighting their role as hydrogen-bond donors and acceptors. These properties make them useful as supramolecular reagents, potentially applicable in material science and nanotechnology (Aakeröy et al., 2007).

Synthesis on Solid Support

The synthesis of 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide, a related compound, has been successfully scaled up directly on solid support, indicating potential for high-yield, high-purity production. This approach is significant for pharmaceutical manufacturing and research, where large quantities of pure compounds are required (Meisenbach et al., 2003).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


Please consult with a professional chemist or a reliable scientific database for more specific information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLKMKIVWJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Reactant of Route 5
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.